molecular formula C23H25FN4O4 B2486336 N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide CAS No. 2415564-25-7

N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2486336
CAS No.: 2415564-25-7
M. Wt: 440.475
InChI Key: FNSSTNJFFBIWSK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a piperidine ring, a quinazolinone moiety, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Moiety: This can be achieved through the condensation of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the piperidine ring, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone structure.

    Substitution: Substitution reactions may occur at the aromatic rings, particularly the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide: Lacks the fluorine atom.

    N-(2,4-dimethoxyphenyl)-4-[(7-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide may enhance its biological activity or alter its pharmacokinetic properties, making it unique compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-31-17-4-6-19(21(12-17)32-2)26-23(30)27-9-7-15(8-10-27)13-28-14-25-20-11-16(24)3-5-18(20)22(28)29/h3-6,11-12,14-15H,7-10,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSSTNJFFBIWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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